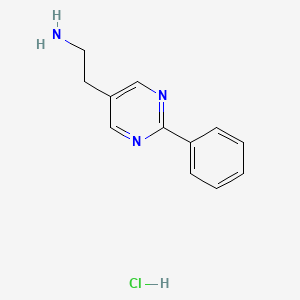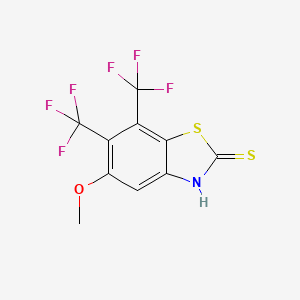
5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique trifluoromethyl groups, exhibits distinct chemical properties that make it of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Agriculture: It may be used in the development of agrochemicals such as pesticides and herbicides.
Electronics: The compound can be used in the fabrication of electronic components due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1,3-benzothiazole-2(3H)-thione: Lacks the trifluoromethyl groups, resulting in different chemical properties.
6,7-Dimethyl-1,3-benzothiazole-2(3H)-thione: Contains methyl groups instead of trifluoromethyl groups, affecting its reactivity and applications.
5-Chloro-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione: Substitution of methoxy group with a chlorine atom, leading to different biological activities.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione imparts unique chemical and biological properties, making it distinct from other benzothiazole derivatives. These groups enhance its stability, lipophilicity, and potential for diverse applications in various fields.
Propiedades
Número CAS |
920980-58-1 |
|---|---|
Fórmula molecular |
C10H5F6NOS2 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
5-methoxy-6,7-bis(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H5F6NOS2/c1-18-4-2-3-7(20-8(19)17-3)6(10(14,15)16)5(4)9(11,12)13/h2H,1H3,(H,17,19) |
Clave InChI |
URMPWXZHRHTZIV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)NC(=S)S2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


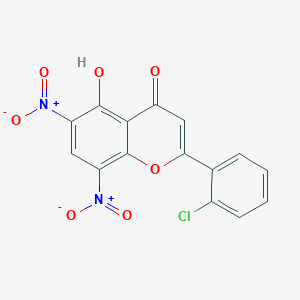
![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)
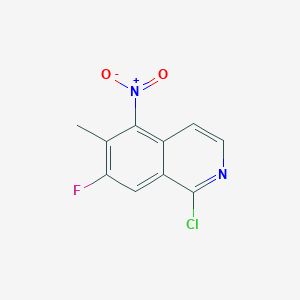
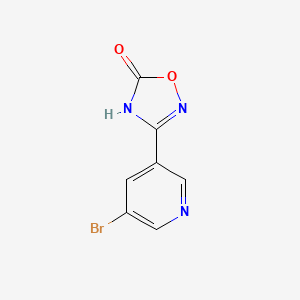
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)
![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)
